2-(1-Amino-2,2-dicyanoethenyl)-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile
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Overview
Description
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, multiple nitrile groups, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Nitrile Groups: The nitrile groups can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through an electrophilic aromatic substitution reaction, where a nitro group is introduced to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), halogenating agents
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: The compound’s potential biological activity makes it of interest in the development of new pharmaceuticals or therapeutic agents.
Mechanism of Action
The mechanism by which 2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: can be compared with other similar compounds, such as:
2-(1-AMINO-2,2-DICYANOVINYL)-3-PHENYL-1,1,2-CYCLOPROPANETRICARBONITRILE: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(1-AMINO-2,2-DICYANOVINYL)-3-(4-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: This compound has the nitro group in a different position on the phenyl ring, which can affect its properties and applications.
The uniqueness of 2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H7N7O2 |
---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
2-(1-amino-2,2-dicyanoethenyl)-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H7N7O2/c17-5-11(6-18)14(22)16(9-21)13(15(16,7-19)8-20)10-2-1-3-12(4-10)23(24)25/h1-4,13H,22H2 |
InChI Key |
NCZQCUSCNABXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C2(C#N)C(=C(C#N)C#N)N)(C#N)C#N |
Origin of Product |
United States |
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